4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide
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Overview
Description
4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzenesulfonyl group, a methylamino group, and a methoxypropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzenesulfonyl Chloride Intermediate: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
N-Methylation: The benzenesulfonyl chloride is then reacted with methylamine to form benzenesulfonyl(methyl)amine.
Amidation: The benzenesulfonyl(methyl)amine is further reacted with 3-methoxypropylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-Amino-4-methylphenyl)benzamide
- Benzenesulfonic acid derivatives
Uniqueness
4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(25(22,23)17-7-4-3-5-8-17)16-11-9-15(10-12-16)18(21)19-13-6-14-24-2/h3-5,7-12H,6,13-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGLTVRJNLFCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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